molecular formula C12H17N B15051052 (2R)-2-(2-methylphenyl)piperidine

(2R)-2-(2-methylphenyl)piperidine

Cat. No.: B15051052
M. Wt: 175.27 g/mol
InChI Key: QLDMVIFAIGYZPR-GFCCVEGCSA-N
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Description

(2R)-2-(2-methylphenyl)piperidine: is a chiral compound belonging to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The compound’s structure features a piperidine ring substituted with a 2-methylphenyl group at the second position, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2-methylphenyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzaldehyde and piperidine.

    Condensation Reaction: The first step involves the condensation of 2-methylbenzaldehyde with piperidine in the presence of a suitable catalyst, such as an acid or base, to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalytic Hydrogenation: Employing catalytic hydrogenation techniques to achieve selective reduction of intermediates.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2-methylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring’s hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkylated, acylated, or sulfonylated derivatives.

Scientific Research Applications

(2R)-2-(2-methylphenyl)piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.

    Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(2-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways: It can influence various biochemical pathways, such as neurotransmitter signaling, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2-methylphenyl)piperidine: The enantiomer of (2R)-2-(2-methylphenyl)piperidine, differing in the spatial arrangement of atoms.

    2-phenylpiperidine: Lacks the methyl group on the phenyl ring, resulting in different chemical and biological properties.

    2-(2-chlorophenyl)piperidine: Contains a chlorine substituent instead of a methyl group, affecting its reactivity and applications.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the 2-methylphenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(2R)-2-(2-methylphenyl)piperidine

InChI

InChI=1S/C12H17N/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12/h2-3,6-7,12-13H,4-5,8-9H2,1H3/t12-/m1/s1

InChI Key

QLDMVIFAIGYZPR-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@H]2CCCCN2

Canonical SMILES

CC1=CC=CC=C1C2CCCCN2

Origin of Product

United States

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